3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol

Medicinal chemistry Lead optimization Fragment-based drug discovery

3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol (CAS 1520650-28-5; molecular formula C₈H₁₂N₂OS; molecular weight 184.26 g/mol) is a heterocyclic small-molecule building block featuring a pyrrolidine core bearing a tertiary alcohol at the 3-position and a thiazole moiety attached via a methylene linker at the pyrrolidine nitrogen. Commercially available from multiple vendors at purities ≥97%, the compound is supplied as a non-hazardous research reagent with storage recommendations at 2–8°C in sealed, dry conditions.

Molecular Formula C8H12N2OS
Molecular Weight 184.26 g/mol
Cat. No. B15322216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol
Molecular FormulaC8H12N2OS
Molecular Weight184.26 g/mol
Structural Identifiers
SMILESC1CNCC1(CC2=NC=CS2)O
InChIInChI=1S/C8H12N2OS/c11-8(1-2-9-6-8)5-7-10-3-4-12-7/h3-4,9,11H,1-2,5-6H2
InChIKeyMXRGEBXQRULHAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol: Structural Profile and Procurement-Relevant Specifications


3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol (CAS 1520650-28-5; molecular formula C₈H₁₂N₂OS; molecular weight 184.26 g/mol) is a heterocyclic small-molecule building block featuring a pyrrolidine core bearing a tertiary alcohol at the 3-position and a thiazole moiety attached via a methylene linker at the pyrrolidine nitrogen . Commercially available from multiple vendors at purities ≥97%, the compound is supplied as a non-hazardous research reagent with storage recommendations at 2–8°C in sealed, dry conditions . Its computed physicochemical descriptors (LogP ≈ 0.41, TPSA = 45.15 Ų) position it as a moderately polar, hydrogen-bond-capable scaffold . The compound lacks a chiral center at the 3-position due to the symmetric substitution pattern of the tertiary alcohol, distinguishing it from many pyrrolidine-based analogs that exist as enantiomeric or diastereomeric mixtures .

Why 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol Cannot Be Casually Substituted by In-Class Pyrrolidine-Thiazole Analogs


Substituting 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol with structurally related pyrrolidine-thiazole derivatives introduces quantifiable and functionally consequential changes to molecular properties. Replacing the thiazole moiety with a benzo[d]thiazole group (as in 3-(benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol) increases molecular weight from 184.26 to 234.32 g/mol and adds approximately 27% to calculated LogP, altering solubility and membrane partitioning behavior . Relocating the methylene linker from the pyrrolidine nitrogen (3-position substitution) to a ring carbon generates chiral isomers such as (R)-1-(thiazol-5-ylmethyl)pyrrolidin-3-ol (CAS 1289584-98-0), which introduces stereochemical complexity and potential differential biological recognition absent in the achiral target compound . Methylation at the pyrrolidine 3-position, as in (3R)-3,4,4-trimethyl-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol (C₁₁H₁₈N₂OS, MW 226.34), increases LogP by approximately 0.8 log units relative to the target compound, demonstrating that even modest alkyl substitution significantly shifts lipophilicity and hydrogen-bonding capacity [1]. These differences preclude simple interchangeability in synthetic workflows and structure-activity relationship (SAR) studies.

3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol: Verifiable Differentiation Evidence Versus Comparator Compounds


Molecular Weight and Calculated Lipophilicity Comparison: Thiazole vs. Benzo[d]thiazole Substituent

Compared to the benzo[d]thiazole-containing analog 3-(benzo[d]thiazol-2-ylmethyl)pyrrolidin-3-ol, the target compound exhibits a 21.4% lower molecular weight (184.26 vs. 234.32 g/mol) and approximately 1.1 log unit lower calculated LogP (0.41 vs. an estimated ~1.5 for the benzo[d]thiazole analog based on fragment contribution analysis) . This difference arises from the replacement of the fused benzene ring with a hydrogen atom on the thiazole scaffold. Lower LogP correlates with improved aqueous solubility, a critical parameter for assay compatibility in biochemical and cell-based screening workflows .

Medicinal chemistry Lead optimization Fragment-based drug discovery

Achiral vs. Chiral Scaffold: Absence of Stereochemical Complexity as a Procurement Differentiator

3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol is achiral at the pyrrolidine 3-position due to the presence of a tertiary alcohol bearing two identical substituents (the ring carbons), resulting in a symmetric environment that eliminates stereoisomerism . In contrast, analogs such as (R)-1-(thiazol-5-ylmethyl)pyrrolidin-3-ol (CAS 1289584-98-0) and (3R)-3,4,4-trimethyl-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol possess defined chiral centers that require enantioselective synthesis or chiral chromatographic separation for procurement . The absence of chirality in the target compound eliminates the need for enantiomeric purity verification and reduces analytical burden in downstream applications.

Synthetic chemistry Chiral resolution Medicinal chemistry

TPSA and Hydrogen-Bond Donor/Acceptor Profile: Benchmarking Against Methylated Analogs

The target compound possesses a calculated Topological Polar Surface Area (TPSA) of 45.15 Ų, with two hydrogen-bond donors and four hydrogen-bond acceptors . In comparison, (3R)-3,4,4-trimethyl-1-(1,3-thiazol-2-ylmethyl)pyrrolidin-3-ol exhibits a reduced TPSA of 36.36 Ų and a higher calculated LogP of 2.08 (vs. 0.41 for the target) due to additional methyl groups on the pyrrolidine ring that increase hydrophobicity and steric bulk [1]. The higher TPSA and lower LogP of the target compound indicate greater polarity and predicted aqueous solubility, which may favor its use in aqueous-compatible reaction conditions or biological assays where excessive lipophilicity is detrimental.

Drug-likeness ADME prediction Permeability

Antimicrobial Activity Potential: Class-Level SAR Inference from Thiazole-Pyrrolidine Derivatives

A series of thiazole-substituted pyrrolidine derivatives structurally related to the target compound were synthesized and evaluated for antibacterial activity against Gram-positive (Bacillus cereus, Staphylococcus aureus) and Gram-negative (Escherichia coli, Salmonella typhimurium) bacterial strains using broth microdilution MIC determination [1]. Compounds in this class exhibited moderate to good antimicrobial inhibition, with activity attributed to the combined presence of pyrrolidine and thiazole pharmacophores [1]. While 3-(thiazol-2-ylmethyl)pyrrolidin-3-ol itself was not directly tested in this study, its core scaffold is represented within the synthesized series (compounds 4a–l), providing class-level evidence of antimicrobial potential [1].

Antimicrobial screening Antibacterial Minimum inhibitory concentration

Optimal Procurement and Research Application Scenarios for 3-(Thiazol-2-ylmethyl)pyrrolidin-3-ol


Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 184.26 g/mol (well below the fragment-like threshold of 300 Da), calculated LogP of 0.41, and TPSA of 45.15 Ų, 3-(thiazol-2-ylmethyl)pyrrolidin-3-ol satisfies fragment-based screening criteria . Its achiral tertiary alcohol and hydrogen-bond donor/acceptor profile provide multiple vectors for fragment elaboration while maintaining favorable physicochemical properties. Procurement of this compound for fragment library assembly is supported by commercial availability at ≥97% purity from multiple vendors with standard research-use shipping conditions .

Synthesis of Non-Chiral Heterocyclic Building Block Collections

The absence of stereogenic centers at the pyrrolidine 3-position distinguishes this compound from chiral analogs such as (R)-1-(thiazol-5-ylmethyl)pyrrolidin-3-ol . For medicinal chemistry campaigns that do not require stereochemical diversity, or for parallel synthesis workflows where chiral purity verification would introduce analytical bottlenecks, the target compound offers a streamlined procurement and handling path . The thiazole nitrogen and pyrrolidine amine (secondary) provide orthogonal functionalization handles for diversification.

Antimicrobial Screening Library Expansion

Based on class-level evidence from structurally related thiazole-pyrrolidine derivatives that demonstrated moderate to good antibacterial activity against both Gram-positive and Gram-negative strains , 3-(thiazol-2-ylmethyl)pyrrolidin-3-ol is a suitable candidate for inclusion in antimicrobial screening decks. Its lower LogP (0.41 vs. ~2.08 for trimethylated analogs) may confer solubility advantages in aqueous assay media , reducing the need for DMSO co-solvent and minimizing precipitation artifacts during MIC determinations.

Development of Polar, Hydrogen-Bond-Capable Synthetic Intermediates

The compound's calculated TPSA of 45.15 Ų and two hydrogen-bond donor sites make it a useful intermediate for constructing more polar heterocyclic scaffolds, contrasting with the reduced polarity of methylated analogs (TPSA = 36.36 Ų) . Applications include the synthesis of peptidomimetics, where the pyrrolidine ring mimics proline, or the preparation of thiazole-containing ligands for metal coordination chemistry .

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